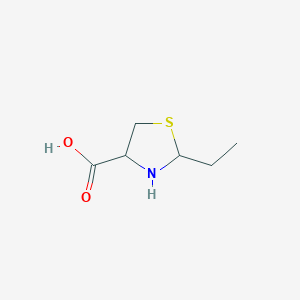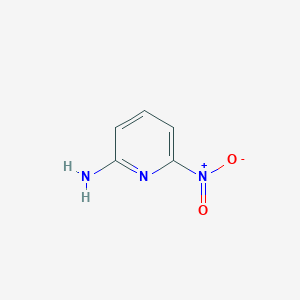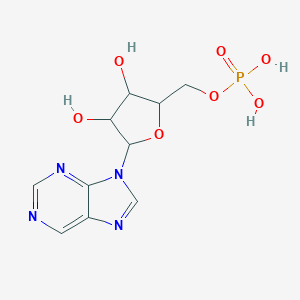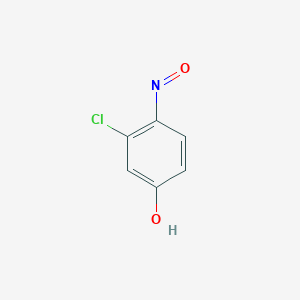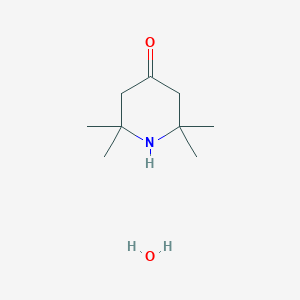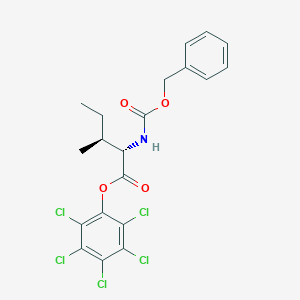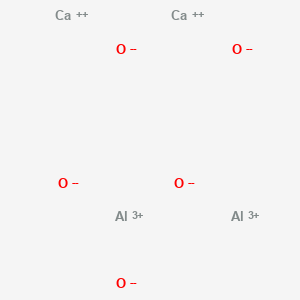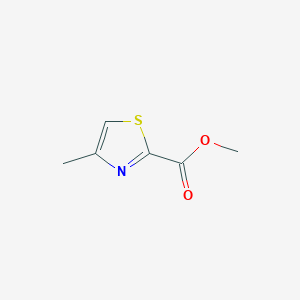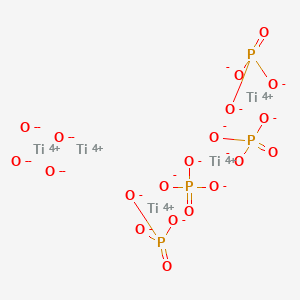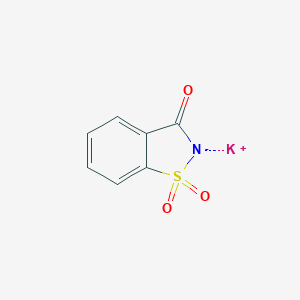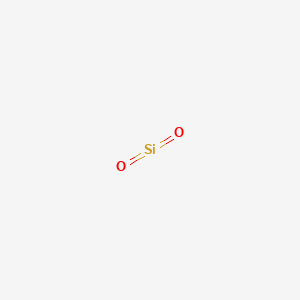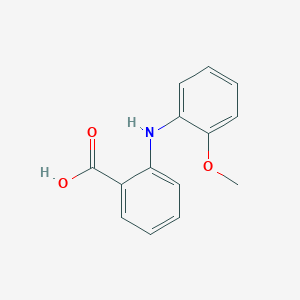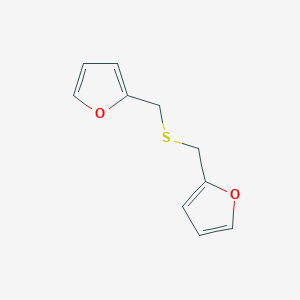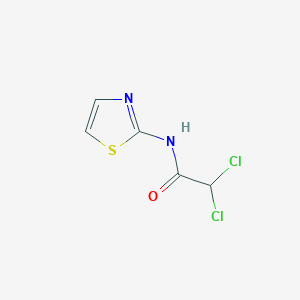
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide, also known as Dazomet, is a potent fungicide and soil sterilant that has been widely used in agriculture and horticulture. It is a white crystalline powder that is soluble in water and has a molecular weight of 233.07 g/mol. Dazomet is known for its ability to control a wide range of soil-borne fungi and nematodes, making it an important tool for crop protection.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is thought to involve the release of toxic gases, such as methyl isothiocyanate (MITC), upon contact with moisture in the soil. MITC is a potent fumigant that can penetrate soil pores and kill soil-borne pathogens. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to stimulate the growth of beneficial microorganisms in the soil, which can help to suppress pathogenic organisms.
Effets Biochimiques Et Physiologiques
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have minimal toxicity to mammals, birds, and fish. However, it can be toxic to bees and other pollinators if not used properly. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can cause skin and eye irritation and should be handled with care.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, making it accessible to researchers with limited budgets. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is effective against a wide range of soil-borne pathogens, making it a useful tool for studying plant-microbe interactions. However, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be difficult to handle and requires specialized equipment for fumigation experiments.
Orientations Futures
There are several areas of research that could benefit from further study of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide. One area of interest is the potential for 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide to be used in combination with other fungicides and nematicides to improve efficacy and reduce the risk of resistance. In addition, more research is needed to understand the long-term effects of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide on soil health and microbial communities. Finally, there is a need for alternative methods of soil sterilization that are more sustainable and environmentally friendly than chemical fumigation.
Méthodes De Synthèse
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide can be synthesized by the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide is relatively simple and can be carried out on a large scale.
Applications De Recherche Scientifique
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been extensively studied for its efficacy in controlling soil-borne pathogens. It has been shown to be effective against a wide range of fungi, including Fusarium, Rhizoctonia, and Pythium. In addition, 2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide has been shown to have nematicidal properties, making it useful for controlling plant-parasitic nematodes.
Propriétés
Numéro CAS |
13667-37-3 |
|---|---|
Nom du produit |
2,2-Dichloro-n-(1,3-thiazol-2-yl)acetamide |
Formule moléculaire |
C5H4Cl2N2OS |
Poids moléculaire |
211.07 g/mol |
Nom IUPAC |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C5H4Cl2N2OS/c6-3(7)4(10)9-5-8-1-2-11-5/h1-3H,(H,8,9,10) |
Clé InChI |
FUQXYHJECTWVJI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
SMILES canonique |
C1=CSC(=N1)NC(=O)C(Cl)Cl |
Autres numéros CAS |
13667-37-3 |
Synonymes |
2,2-dichloro-N-(1,3-thiazol-2-yl)acetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



